molecular formula C9H9BrN2S B15245854 (S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine CAS No. 1447616-08-1

(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine

Cat. No.: B15245854
CAS No.: 1447616-08-1
M. Wt: 257.15 g/mol
InChI Key: WCAVKVOSSKLRQM-YFKPBYRVSA-N
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Description

(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and an ethanamine group attached to the 2nd position. The (S) configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine typically involves the bromination of a benzothiazole precursor followed by the introduction of the ethanamine group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzothiazole ring. This is followed by a nucleophilic substitution reaction to attach the ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide ions are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of (S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[D]thiazol-2-YL)-6-methoxyphenol: A methoxy-substituted benzothiazole derivative with different electronic properties.

    6-Fluoro-N-(6-methoxybenzo[D]thiazol-2-yl)benzo[D]thiazol-2-amine: A fluorine-substituted derivative with potential anticancer activity.

    N-(Pyrimidin-2-yl)benzo[D]thiazol-2-amine: A pyrimidine-substituted derivative with applications in medicinal chemistry.

Uniqueness

(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is unique due to its specific bromine substitution and chiral configuration, which confer distinct chemical and biological properties

Biological Activity

(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a chiral center and a benzothiazole moiety, which is known for conferring various biological properties. The synthesis typically involves the reaction of 6-bromobenzo[d]thiazole-2-carbonitrile with ethanamine derivatives under controlled conditions, often yielding moderate to high purity levels.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. For instance, compounds in this class have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the low micromolar range for related compounds, suggesting potent antibacterial activity .

2. Antitumor Activity

Benzothiazole derivatives are also recognized for their antitumor potential. Research indicates that this compound may inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer).

  • IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxicity .
Cell Line IC50 (µg/mL) Activity
MDA-MB-2311.61Antitumor
NUGC-31.98Antitumor

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : Similar benzothiazole compounds have been shown to inhibit critical enzymes involved in bacterial resistance and cancer cell proliferation, such as DNA gyrase and various kinases .
  • Biofilm Disruption : The compound has demonstrated efficacy in disrupting biofilm formation in Pseudomonas aeruginosa, enhancing the effectiveness of conventional antibiotics .

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial properties of benzothiazole derivatives found that this compound significantly reduced biofilm formation in murine models infected with Pseudomonas aeruginosa. The compound enhanced the efficacy of antibiotics like tobramycin by up to 200-fold .

Case Study 2: Antitumor Activity

In vitro assays conducted on breast and gastric cancer cell lines revealed that this compound exhibited potent cytotoxic effects, with observed apoptosis in treated cells. The study emphasized structure-activity relationships that correlate specific substitutions on the benzothiazole ring with enhanced antitumor activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Substitution : React 6-bromobenzo[d]thiazole-2-amine with a chiral ethylamine derivative in the presence of a base (e.g., triethylamine) under reflux conditions in dichloromethane. Monitor progress via TLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the enantiomerically pure product. Purity can be verified via HPLC with a chiral column .
  • Optimization : Adjust reaction temperature (80–100°C), solvent polarity, and stoichiometry of reagents to enhance yield (typically 60–75%) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to confirm the benzothiazole backbone and bromine substitution (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ signals at δ 1.8–2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~ 271.0 Da) .
  • X-ray Crystallography : For absolute stereochemical assignment, grow single crystals in ethanol/diethyl ether and analyze using a diffractometer .

Q. How can researchers assess the antimicrobial activity of this compound?

  • Protocol :

  • Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution or microbroth dilution assays .
  • Dose Range : Prepare serial dilutions (0.5–128 µg/mL) in DMSO. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
  • Data Interpretation : Calculate MIC (minimum inhibitory concentration) values and compare with structurally related thiazole derivatives to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound?

  • Troubleshooting :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings, optimizing ligand systems (e.g., SPhos) to enhance cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize reactive intermediates .
  • Temperature Gradients : Perform reactions under microwave irradiation (100–150°C) to reduce side-product formation .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Critical Analysis :

  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (e.g., dehalogenated byproducts) affecting bioactivity .
  • Assay Standardization : Validate cell-based assays using identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (24–48 hrs) to minimize variability .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259381) to identify consensus trends in antimicrobial or anticancer activity .

Q. What computational strategies predict the reactivity or target interactions of this compound?

  • In Silico Approaches :

  • Retrosynthesis Planning : Use AI-driven tools (e.g., IBM RXN for Chemistry) to propose alternative synthetic pathways based on Reaxys reaction data .
  • Docking Studies : Model interactions with biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on halogen bonding between bromine and active-site residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .

Properties

CAS No.

1447616-08-1

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

(1S)-1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

WCAVKVOSSKLRQM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC2=C(S1)C=C(C=C2)Br)N

Canonical SMILES

CC(C1=NC2=C(S1)C=C(C=C2)Br)N

Origin of Product

United States

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